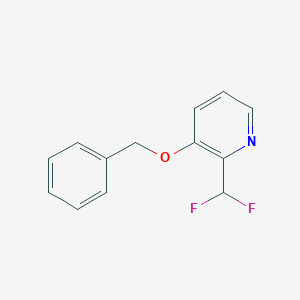
4-(Methylsulfinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfinyl)-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-(methylsulfinyl)-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution of the chlorine atom with the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Ammonia, amines, thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-(Methylsulfonyl)-1,3,5-triazin-2-amine.
Reduction: Formation of 4-(Methylthio)-1,3,5-triazin-2-amine.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Methylsulfinyl)-1,3,5-triazin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)-1,3,5-triazin-2-amine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-(Methylsulfonyl)-1,3,5-triazin-2-amine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
2-Amino-4,6-dimethyl-1,3,5-triazine: Similar triazine core but with different substituents.
Uniqueness
4-(Methylsulfinyl)-1,3,5-triazin-2-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C4H6N4OS |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
4-methylsulfinyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H6N4OS/c1-10(9)4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) |
Clave InChI |
CWZNCJXVRRJROC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
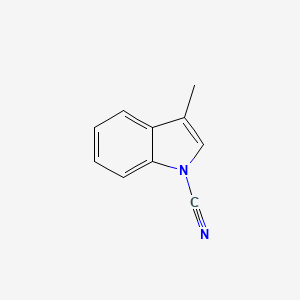

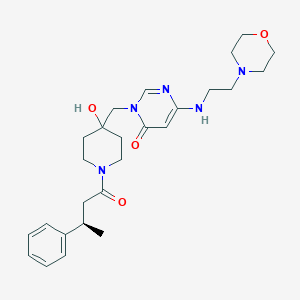
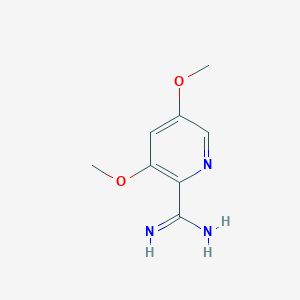
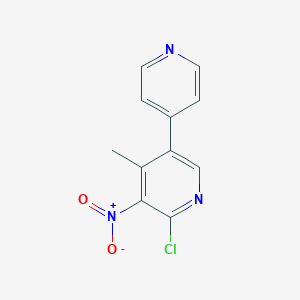
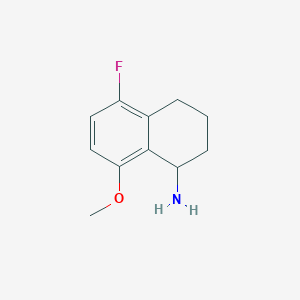

![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)

